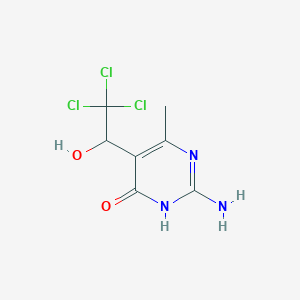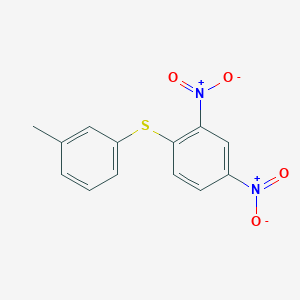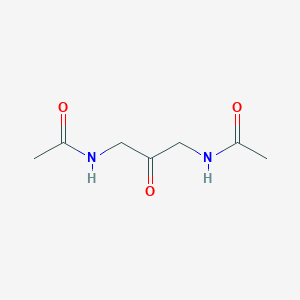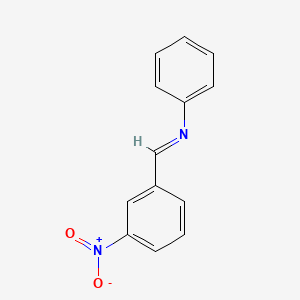
2-Amino-6-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4,6-trichloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using oxidizing agents like hydrogen peroxide or catalytic systems.
Addition of the Trichloroethyl Group: The trichloroethyl group is added through alkylation reactions, using reagents such as trichloroethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and reduced trichloroethyl compounds.
Wissenschaftliche Forschungsanwendungen
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. The trichloroethyl group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-AMINO-4-METHYLPYRIMIDINE: Lacks the hydroxy and trichloroethyl groups, resulting in different chemical properties and applications.
6-HYDROXY-4-METHYLPYRIMIDINE: Lacks the amino and trichloroethyl groups, affecting its reactivity and biological activity.
5-TRICHLOROETHYL-2-AMINOPYRIMIDINE: Similar structure but without the hydroxy group, leading to variations in its chemical behavior.
Uniqueness
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trichloroethyl group, in particular, sets it apart from other pyrimidine derivatives, offering unique opportunities for research and development.
Eigenschaften
CAS-Nummer |
99513-12-9 |
|---|---|
Molekularformel |
C7H8Cl3N3O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
2-amino-4-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8Cl3N3O2/c1-2-3(4(14)7(8,9)10)5(15)13-6(11)12-2/h4,14H,1H3,(H3,11,12,13,15) |
InChI-Schlüssel |
PXOFZIBJEILWRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)








![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
